

Application Notes and Protocols for the Spectroscopic Analysis of Multiflorin B

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Compound of Interest

Compound Name: Multiflorin
Cat. No.: B15595077

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Abstract

This document provides a detailed guide to the spectroscopic analysis of **Multiflorin B**, a naturally occurring flavonoid glycoside. **Multiflorin B**, a kaempferol derivative, is of interest for its potential antioxidant properties.[1] These application notes include protocols for spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. Quantitative data is summarized in structured tables, and experimental workflows and a representative signaling pathway are visualized using diagrams. This guide is intended to assist researchers in the identification, characterization, and further investigation of **Multiflorin B**.

Introduction to Multiflorin B

Multiflorin B is a glycosyloxyflavone, specifically a kaempferol substituted with a 6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl residue at the 3-position.[1] Its chemical structure and properties are foundational to understanding its spectroscopic behavior and biological activity.

Chemical Structure:

- Molecular Formula: $C_{27}H_{30}O_{15}$

- Molecular Weight: 594.5 g/mol [1]
- IUPAC Name: 3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[1]

Spectroscopic Data

The following sections provide representative spectroscopic data for **Multiflorin B**. While direct experimental spectra for **Multiflorin B** are not widely available in public databases, the data presented here is based on its known structure and data from closely related flavonoid glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For **Multiflorin B**, ^1H and ^{13}C NMR would reveal the specific arrangement of protons and carbons in the kaempferol backbone and the sugar moieties.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **Multiflorin B**

| Atom Position | Predicted ^{13}C Chemical Shift (ppm) | Predicted ^1H Chemical Shift (ppm) and Multiplicity |
|-----------------------------------|--|--|
| Kaempferol Moiety | | |
| 2 | 157.5 | - |
| 3 | 134.5 | - |
| 4 | 178.0 | - |
| 5 | 162.0 | - |
| 6 | 99.0 | 6.2 (d, J=2.0 Hz) |
| 7 | 165.0 | - |
| 8 | 94.0 | 6.4 (d, J=2.0 Hz) |
| 9 | 157.0 | - |
| 10 | 104.5 | - |
| 1' | 121.5 | - |
| 2', 6' | 131.0 | 8.0 (d, J=8.8 Hz) |
| 3', 5' | 115.5 | 6.9 (d, J=8.8 Hz) |
| 4' | 160.0 | - |
| α -L-Mannopyranosyl Moiety | | |
| 1'' | 102.0 | 5.4 (d, J=1.8 Hz) |
| 2'' | 71.0 | 4.2 (dd, J=3.4, 1.8 Hz) |
| 3'' | 71.5 | 3.9 (dd, J=9.2, 3.4 Hz) |
| 4'' | 78.0 | 3.6 (t, J=9.2 Hz) |
| 5'' | 72.0 | 3.8 (m) |
| 6'' (CH ₃) | 18.0 | 1.1 (d, J=6.2 Hz) |
| β -D-Glucopyranosyl Moiety | | |
| 1''' | 105.0 | 4.5 (d, J=7.8 Hz) |

| | | |
|---------------------------|------|------------------|
| 2''' | 75.0 | 3.2 (m) |
| 3''' | 77.0 | 3.3 (m) |
| 4''' | 70.5 | 3.1 (m) |
| 5''' | 77.5 | 3.4 (m) |
| 6''' (CH ₂ OH) | 61.5 | 3.7 (m), 3.5 (m) |

Note: These are predicted values based on known flavonoid glycoside structures and may vary from experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling confirmation of molecular weight and elucidation of structural components. A study involving UPLC-MS/MS analysis identified a compound with the same molecular formula as **Multiflorin B**.

Table 2: Mass Spectrometry Data for **Multiflorin B**

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
|----------------------------|------------------------------|--|
| [M-H] ⁻ | 593.1514 | Deprotonated molecular ion |
| [M-H-Glu-Rha] ⁻ | 285 | Aglycone fragment (Kaempferol) after loss of the disaccharide moiety |

Data obtained from UPLC-MS/MS analysis of a plant extract containing a compound with the molecular formula C₂₇H₃₀O₁₅.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Flavonoids typically exhibit two major absorption bands in the UV-Vis region, referred to as Band I (300-400 nm) and Band II (240-280 nm).

Table 3: Predicted UV-Vis Absorption Maxima for **Multiflorin B** in Methanol

| Band | λ_{max} (nm) | Associated Structural Feature |
|---------|-----------------------------|-------------------------------|
| Band I | ~350 | B-ring cinnamoyl system |
| Band II | ~266 | A-ring benzoyl system |

Note: These are characteristic absorption ranges for kaempferol-3-O-glycosides.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted Characteristic IR Absorption Bands for **Multiflorin B**

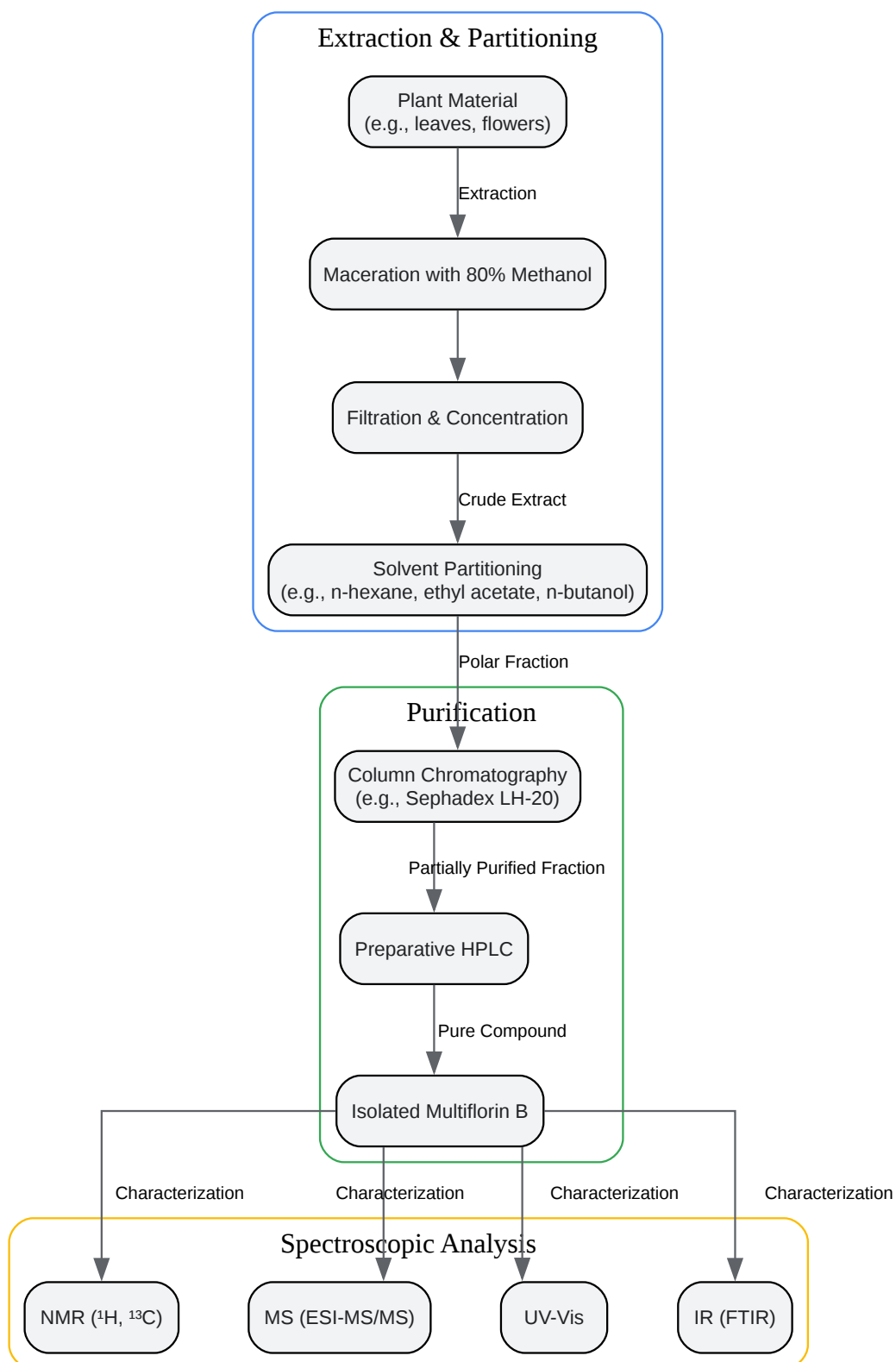
| Wavenumber (cm ⁻¹) | Functional Group | Vibrational Mode |
|--------------------------------|---------------------------------|----------------------|
| 3600-3200 | O-H (phenolic and alcoholic) | Stretching |
| 3000-2800 | C-H (aromatic and aliphatic) | Stretching |
| 1655 | C=O (γ -pyrone) | Stretching |
| 1610, 1500, 1450 | C=C (aromatic) | Stretching |
| 1250-1000 | C-O (ethers, alcohols, phenols) | Stretching |
| 830 | C-H (para-substituted benzene) | Out-of-plane bending |

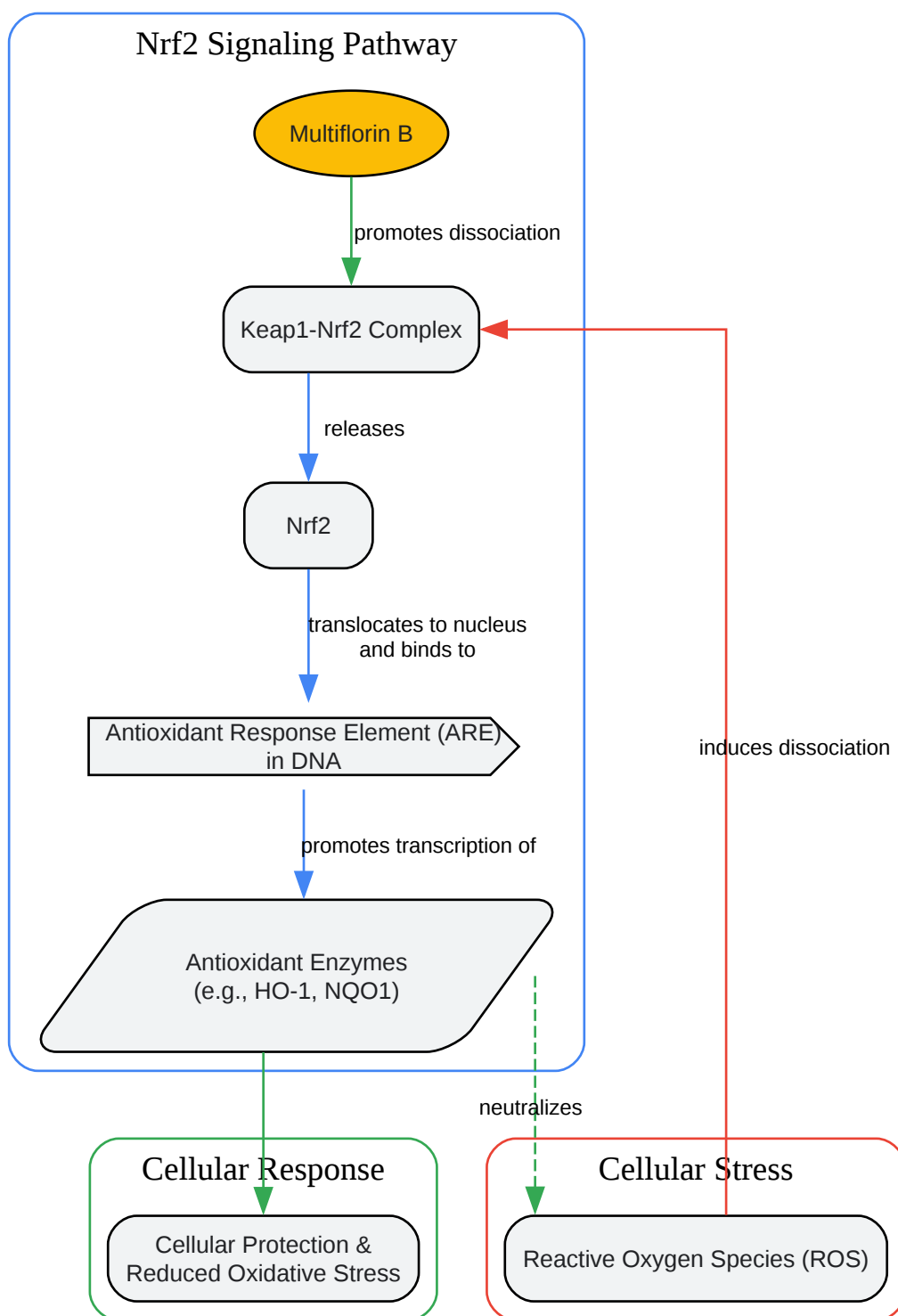
Note: These are general absorption regions for flavonoid glycosides.

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of **Multiflorin B** from a plant matrix. These may require optimization depending on the specific source and equipment.

General Workflow for Isolation and Analysis





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References

- 1. benchchem.com [benchchem.com]
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